4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide
Overview
Description
4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered ring containing three nitrogen atoms, attached to a benzenesulfonamide moiety. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and 1,2,4-triazole. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydropteroate synthase, an enzyme involved in folate biosynthesis.
Medicine: Explored for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. For example, the compound can inhibit dihydropteroate synthase by mimicking the natural substrate of the enzyme, thereby blocking the folate biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1,2,4-triazol-3-yl)benzenesulfonamide
- 4-methyl-N-(1,2,3-triazol-1-yl)benzenesulfonamide
- 4-methyl-N-(1,2,3-triazol-3-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity. The 1,2,4-triazole ring provides a distinct set of interactions with molecular targets compared to the 1,2,3-triazole ring, leading to differences in enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-10-6-11-13/h2-7,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYHXDAMLZZQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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